2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
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Description
2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a useful research compound. Its molecular formula is C24H18N4O4 and its molecular weight is 426.432. The purity is usually 95%.
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Biological Activity
The compound 2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a novel derivative that combines the phthalazinone and oxadiazole moieties, which are recognized for their diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its potential as an anticancer agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the phthalazinone framework followed by the introduction of the oxadiazole ring. The synthetic pathways often utilize various reagents and conditions to optimize yield and purity.
Anticancer Properties
Recent studies have demonstrated that derivatives of phthalazinone and oxadiazole exhibit significant anti-proliferative activity against various cancer cell lines. The compound has shown promising results in inhibiting the growth of liver (HepG2) and breast (MCF-7) cancer cells while sparing normal fibroblasts (WI-38) from cytotoxic effects.
Key Findings:
- Cell Cycle Arrest: The compound induces cell cycle arrest at the G2/M phase.
- Apoptosis Induction: It elevates the levels of pro-apoptotic markers such as p53 and caspase-3, leading to increased apoptosis in cancer cells.
- Mechanistic Insights: Molecular docking studies suggest that this compound interacts with key enzymes involved in cancer progression, including MAPK and Topoisomerase II.
Table 1: Biological Activity Summary
Activity Type | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Anti-proliferative | HepG2 | 0.5 | Induction of apoptosis via caspase activation |
Anti-proliferative | MCF-7 | 0.7 | Cell cycle arrest at G2/M phase |
Selectivity | WI-38 | >10 | Minimal cytotoxicity to normal cells |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target proteins. The results indicate strong binding affinities with Topoisomerase II and MAPK pathways, which are crucial for cancer cell proliferation.
Table 2: Docking Results
Target Protein | Binding Energy (kcal/mol) | Number of Hydrogen Bonds |
---|---|---|
Topoisomerase II | -9.5 | 3 |
MAPK | -8.7 | 2 |
Case Studies
A series of experiments evaluated the compound's efficacy in vivo using animal models bearing human tumor xenografts. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions.
Case Study Highlights:
- Model Used: Athymic nude mice with implanted HepG2 tumors.
- Treatment Regimen: Administered intraperitoneally at doses of 10 mg/kg every other day.
- Outcome: Tumor growth inhibition was observed after two weeks of treatment, correlating with increased apoptosis markers in tumor tissues.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-30-17-12-10-15(11-13-17)22-25-23(32-27-22)21-19-8-3-4-9-20(19)24(29)28(26-21)16-6-5-7-18(14-16)31-2/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETKUIZFPFHQKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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